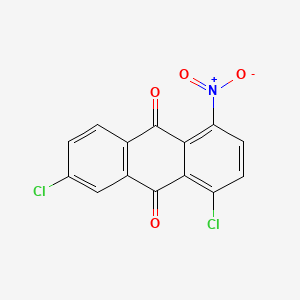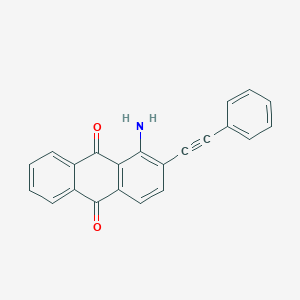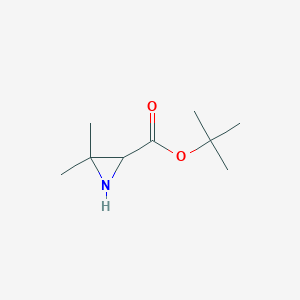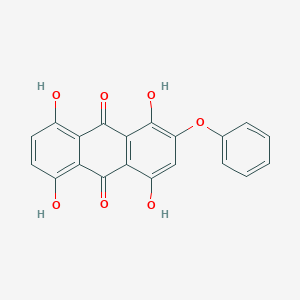
4-(Bromomethyl)-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are compounds containing two pyridine rings connected by a single bond. The bromomethyl group attached to the 4-position of one of the pyridine rings makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetone, dichloromethane, or acetonitrile under controlled temperature conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group on the bipyridine ring to form the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-3,3’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The raw materials and brominating agents are mixed in a pipeline and passed through a constant-temperature water bath reactor under illumination . This setup ensures a consistent and efficient production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,3’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the methyl derivative of 3,3’-bipyridine.
Scientific Research Applications
4-(Bromomethyl)-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It is also employed in the preparation of ligands for coordination chemistry.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,3’-bipyridine depends on its application. In biological systems, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins. This modification can lead to changes in the function of these biomolecules, which is the basis for its potential use as an anticancer or antiviral agent . The molecular targets and pathways involved include DNA alkylation and inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoic Acid: Used as an intermediate in the synthesis of pharmaceuticals.
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide: Exhibits biological activities such as neurotoxicity and antioxidant properties.
Uniqueness
4-(Bromomethyl)-3,3’-bipyridine is unique due to its bipyridine structure, which provides additional coordination sites for metal ions. This makes it particularly useful in coordination chemistry and the synthesis of metal-organic frameworks (MOFs). Its bromomethyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-(bromomethyl)-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-6-9-3-5-14-8-11(9)10-2-1-4-13-7-10/h1-5,7-8H,6H2 |
InChI Key |
OQUYPTPOZIGGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



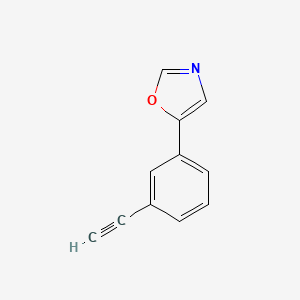
![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
![(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
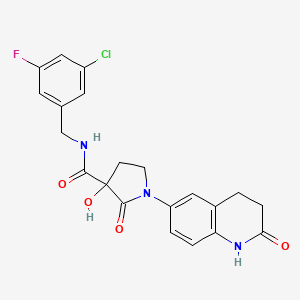
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
